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Compound of Interest

Compound Name: 6-Chloroindole

Cat. No.: B017816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Chloroindole, a halogenated derivative of the indole heterocyclic system, serves as a crucial

building block in the landscape of medicinal chemistry and materials science. Its unique

electronic properties, imparted by the chlorine substituent, make it a versatile precursor for the

synthesis of a wide array of biologically active molecules and functional materials. This

technical guide provides a comprehensive overview of 6-chloroindole, detailing its chemical

structure, IUPAC nomenclature, physicochemical properties, and a comprehensive

experimental protocol for its synthesis. The information presented herein is intended to support

researchers and professionals in leveraging the potential of this important chemical entity in

their scientific endeavors.

Chemical Structure and IUPAC Name
The chemical structure of 6-chloroindole consists of a bicyclic system where a benzene ring is

fused to a pyrrole ring, with a chlorine atom substituted at the 6th position of the indole ring.

IUPAC Name: 6-chloro-1H-indole[1]

Caption: Chemical structure of 6-chloro-1H-indole.
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A summary of the key quantitative data for 6-chloroindole is presented in the table below for

easy reference and comparison.

Property Value Reference

Molecular Formula C₈H₆ClN [1]

Molecular Weight 151.59 g/mol [1]

CAS Registry Number 17422-33-2 [1]

Appearance
White to light yellow crystalline

powder

Melting Point 88-90 °C

Boiling Point 134-135 °C at 5 mmHg

Solubility
Soluble in methanol, ethanol,

and acetone.

¹H NMR (CDCl₃, 300 MHz)

δ 8.05 (br s, 1H), 7.55 (d,

J=8.4 Hz, 1H), 7.40 (s, 1H),

7.15 (t, J=2.7 Hz, 1H), 7.03

(dd, J=8.4, 1.8 Hz, 1H), 6.52 (t,

J=2.1 Hz, 1H)

¹³C NMR (CDCl₃, 75 MHz)
δ 135.0, 128.1, 125.0, 124.6,

121.5, 120.9, 110.6, 102.4

Mass Spectrum (EI)
m/z (%): 151 (M+, 100), 116

(35), 89 (20)

Experimental Protocol: Synthesis of 6-Chloroindole
The synthesis of 6-chloroindole can be effectively achieved via the Leimgruber-Batcho indole

synthesis, a versatile and high-yielding method starting from the corresponding o-nitrotoluene

derivative.[2]
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Logical Workflow for the Leimgruber-Batcho Synthesis
of 6-Chloroindole

Step 1: Enamine Formation

Step 2: Reductive Cyclization

4-Chloro-2-nitrotoluene

Reaction Mixture (Heated)

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Pyrrolidine

(E)-1-(2-(4-chloro-2-nitrophenyl)vinyl)pyrrolidine

Condensation

(E)-1-(2-(4-chloro-2-nitrophenyl)vinyl)pyrrolidine

Reaction Mixture (Heated)

Raney Nickel Hydrazine Hydrate

6-Chloroindole

Reduction & Cyclization

Click to download full resolution via product page

Caption: Workflow for the Leimgruber-Batcho synthesis of 6-chloroindole.
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Step 1: Synthesis of (E)-1-(2-(4-chloro-2-
nitrophenyl)vinyl)pyrrolidine

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine 4-chloro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide dimethyl

acetal (DMF-DMA) (1.2 equivalents), and pyrrolidine (2.0 equivalents) in a suitable solvent

such as dimethylformamide (DMF).

Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-130 °C) and

maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) by observing the consumption of the starting material.

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

Remove the solvent under reduced pressure. The resulting crude product, a dark red oil or

solid, is the enamine intermediate. This intermediate is often used in the next step without

further purification.

Step 2: Reductive Cyclization to 6-Chloroindole
Reaction Setup: Dissolve the crude enamine from the previous step in a suitable solvent,

such as ethanol or a mixture of ethanol and tetrahydrofuran (THF). Add a catalytic amount of

Raney nickel (approximately 10-20% by weight relative to the enamine).

Reaction Conditions: Heat the suspension to a gentle reflux (approximately 50-60 °C).

Cautiously add hydrazine hydrate (3-5 equivalents) dropwise to the reaction mixture.

Vigorous gas evolution (nitrogen) will be observed. After the initial exothermic reaction

subsides, continue to heat at reflux for 1-2 hours until the reaction is complete (monitored by

TLC).

Work-up and Purification: Cool the reaction mixture to room temperature and carefully filter it

through a pad of celite to remove the Raney nickel catalyst. Wash the celite pad with the

reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude 6-chloroindole can be purified by column chromatography on silica

gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization
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from a suitable solvent system (e.g., hexane/dichloromethane) to afford the final product as a

crystalline solid.

Applications in Drug Development and Research
6-Chloroindole and its derivatives have demonstrated a wide range of biological activities,

making them valuable scaffolds in drug discovery. They have been investigated for their

potential as:

Anticancer Agents: Certain 6-chloroindole derivatives have shown promising activity

against various cancer cell lines.

Antiviral Agents: The indole nucleus is a common feature in many antiviral compounds, and

chlorination at the 6-position can modulate this activity.

Central Nervous System (CNS) Agents: Modifications of the 6-chloroindole scaffold have

led to the development of compounds with affinity for various CNS receptors.

Furthermore, 6-chloroindole serves as a key intermediate in the synthesis of more complex

heterocyclic systems and natural product analogues.

Conclusion
6-Chloroindole is a fundamentally important molecule for chemists and pharmacologists. Its

straightforward synthesis, coupled with its versatile reactivity, ensures its continued use in the

development of novel therapeutics and advanced materials. This guide provides the essential

technical information required for the effective utilization of 6-chloroindole in a research and

development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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